3-amino-N-(4-methoxyphenyl)benzamide
Overview
Description
3-amino-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2. It is a benzamide derivative characterized by the presence of an amino group at the third position and a methoxyphenyl group attached to the nitrogen atom of the benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-methoxyphenyl)benzamide typically involves the condensation of 3-aminobenzoic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The continuous flow process involves the use of microreactors where the reactants are continuously pumped through the reactor, allowing for efficient mixing and heat transfer .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
3-amino-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-amino-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-methylphenyl)benzamide
- 3-amino-N-(4-chlorophenyl)benzamide
- 3-amino-N-(4-nitrophenyl)benzamide
Uniqueness
3-amino-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the compound. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs with different substituents .
Properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJRUDWWISWNHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356430 | |
Record name | 3-amino-N-(4-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115175-19-4 | |
Record name | 3-amino-N-(4-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3-amino-N-(4-methoxyphenyl)benzamide into the 1,3-benzoselenazole structure influence its glutathione peroxidase-like antioxidant activity?
A1: While the provided research doesn't directly investigate the antioxidant activity of This compound itself, it highlights the importance of substituents on the benzoselenazole ring for antioxidant activity. The study demonstrates that 1,3-benzoselenazoles synthesized from This compound exhibit glutathione peroxidase (GPx)-like antioxidant activity. Although the 4-methoxyphenyl substituent derived from This compound isn't specifically discussed, the research emphasizes the impact of electron-donating groups on enhancing antioxidant activity. Further investigation is needed to directly correlate the presence of the 4-methoxyphenyl group with the observed antioxidant properties.
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